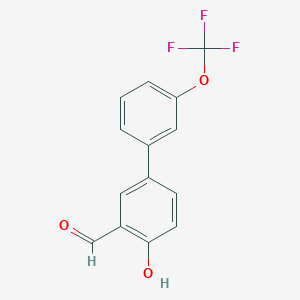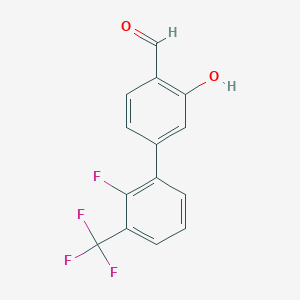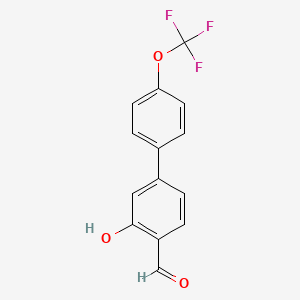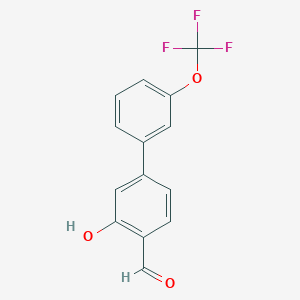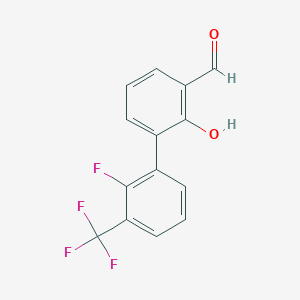
6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%
Descripción general
Descripción
6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% (6F2FPF) is a fluorinated phenol derivative that has recently been investigated for its potential applications in various scientific and medical fields. It is an organic compound with a molecular formula of C9H5F5O2, and a molecular weight of 238.11 g/mol. 6F2FPF has been studied for its ability to act as a catalyst in various chemical reactions and is also known for its antimicrobial and antifungal properties. Additionally, 6F2FPF has been studied for its potential use in the treatment of various diseases, including cancer and diabetes.
Aplicaciones Científicas De Investigación
6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% has been studied for its potential use in various scientific and medical fields. In particular, it has been investigated for its ability to act as a catalyst in various chemical reactions. For example, it has been used as a catalyst in the synthesis of various organic compounds, including imidazolium salts, 2-amino-4-aryl-1H-imidazoles, and 1,3-diaryl-2-propanols. Additionally, 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% has been studied for its antimicrobial and antifungal properties. It has been found to be effective against a variety of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% has been studied for its potential use in the treatment of various diseases, including cancer and diabetes.
Mecanismo De Acción
The exact mechanism of action of 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% is not completely understood. However, it is believed to act as an inhibitor of protein kinases, which are enzymes involved in the regulation of various cellular processes. Additionally, 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% has been found to interact with certain proteins, such as c-Myc and p53, which are involved in the regulation of apoptosis and cell cycle progression. Furthermore, 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases, which are involved in the regulation of inflammation.
Biochemical and Physiological Effects
6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% has been found to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases, which are involved in the regulation of inflammation. Additionally, 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% has been found to interact with certain proteins, such as c-Myc and p53, which are involved in the regulation of apoptosis and cell cycle progression. Furthermore, 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% has been found to have a variety of anti-cancer effects, including the induction of apoptosis in cancer cells and the inhibition of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% has a number of advantages and limitations for laboratory experiments. One of the main advantages of 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% is its ability to act as a catalyst in various chemical reactions. Additionally, 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% is relatively expensive, making it difficult to use in large-scale experiments. Additionally, 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% is not soluble in water, making it difficult to use in aqueous solutions.
Direcciones Futuras
There are a number of potential future directions for 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%. For example, further research could be conducted to investigate the potential use of 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% in the treatment of various diseases, including cancer and diabetes. Additionally, further research could be conducted to investigate the potential use of 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% as a catalyst in various chemical reactions. Furthermore, further research could be conducted to investigate the potential use of 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% in the development of new drugs and drug delivery systems. Finally, further research could be conducted to investigate the potential use of 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% in the development of new materials, such as polymers and nanomaterials.
Métodos De Síntesis
6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95% can be synthesized from a variety of starting materials, including 2-fluoro-3-trifluoromethylbenzaldehyde and 2-formylphenol. The reaction between these two compounds is catalyzed by a base, such as sodium hydroxide, and proceeds in two steps. In the first step, the aldehyde and phenol react to form a β-hydroxyketone. In the second step, the β-hydroxyketone is then reacted with a base to form 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, 95%. The overall reaction is shown in Figure 1.
Propiedades
IUPAC Name |
3-[2-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-12-9(4-2-6-11(12)14(16,17)18)10-5-1-3-8(7-19)13(10)20/h1-7,20H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQKPTOLCXLVMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=C(C(=CC=C2)C(F)(F)F)F)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685341 | |
| Record name | 2'-Fluoro-2-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol | |
CAS RN |
1261995-73-6 | |
| Record name | 2'-Fluoro-2-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





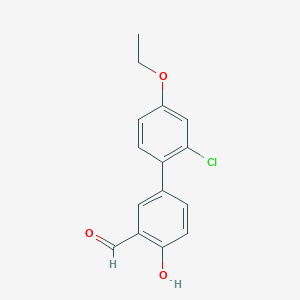


![6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378866.png)


![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-formylphenol, 95%](/img/structure/B6378881.png)
